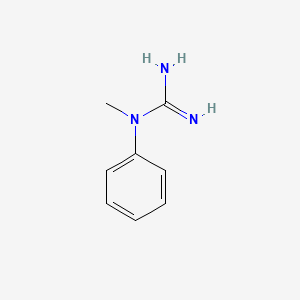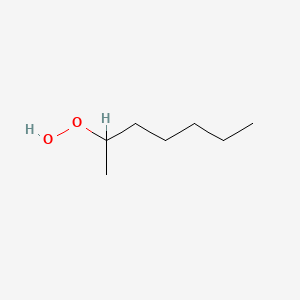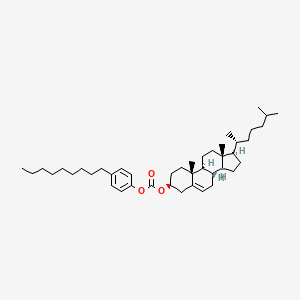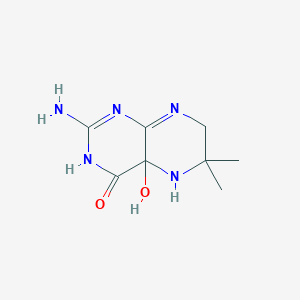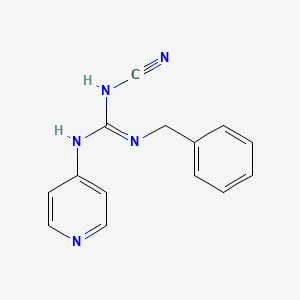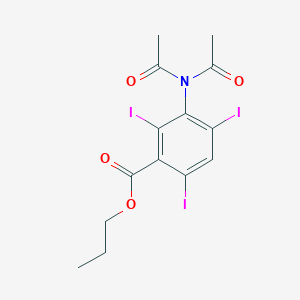
Propyl docetrizoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl docetrizoate is a chemical compound with the molecular formula C14H14I3NO4. It is known for its use as a bronchographic agent, particularly under the trade name Pulmidol. This compound is characterized by its ability to flow readily into small bronchial branches without passing into the bronchioles, making it an effective radiopaque medium for bronchography .
Análisis De Reacciones Químicas
Propyl docetrizoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Propyl docetrizoate has several scientific research applications, including:
Chemistry: Used as a radiopaque medium in various chemical analyses.
Biology: Employed in studies involving bronchography to visualize the bronchial tree.
Medicine: Utilized in diagnostic imaging to enhance the contrast of bronchial structures.
Industry: Applied in the production of radiographic contrast agents for medical imaging
Mecanismo De Acción
The mechanism of action of propyl docetrizoate involves its ability to enhance the contrast of bronchial structures during imaging. It achieves this by flowing into small bronchial branches and providing a clear radiopaque medium that can be visualized using X-ray imaging. The molecular targets and pathways involved in this process are primarily related to its physical properties rather than specific biochemical interactions .
Comparación Con Compuestos Similares
Propyl docetrizoate can be compared with other similar compounds used as radiopaque media, such as:
Iodixanol: Another radiopaque medium used in various imaging techniques.
Iohexol: Commonly used in contrast-enhanced imaging procedures.
Iopamidol: Utilized in diagnostic imaging for its radiopaque properties.
This compound is unique in its specific application for bronchography, where its ability to flow into small bronchial branches without passing into the bronchioles is particularly advantageous .
Propiedades
Número CAS |
5579-08-8 |
|---|---|
Fórmula molecular |
C14H14I3NO4 |
Peso molecular |
640.98 g/mol |
Nombre IUPAC |
propyl 3-(diacetylamino)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C14H14I3NO4/c1-4-5-22-14(21)11-9(15)6-10(16)13(12(11)17)18(7(2)19)8(3)20/h6H,4-5H2,1-3H3 |
Clave InChI |
DEVLRUOLAOLLCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C(=C(C=C1I)I)N(C(=O)C)C(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
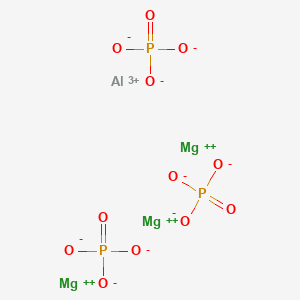
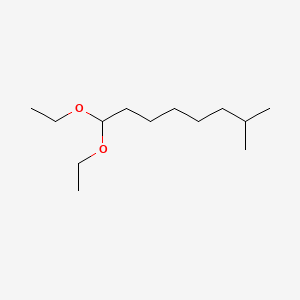
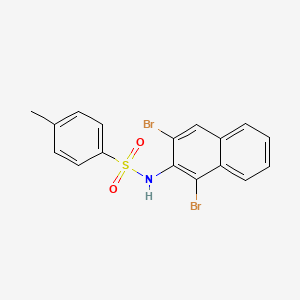
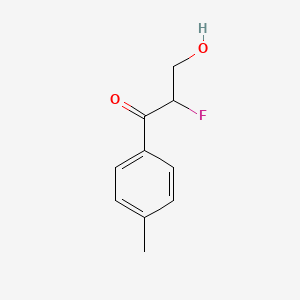
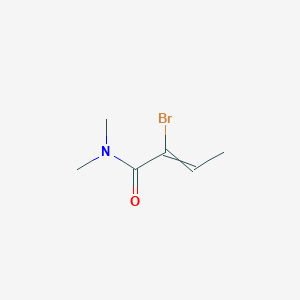

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
